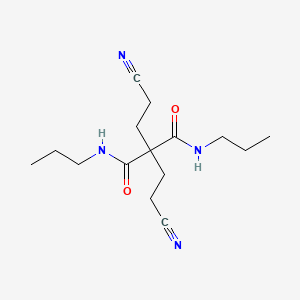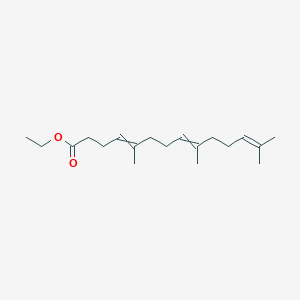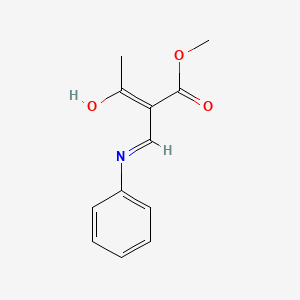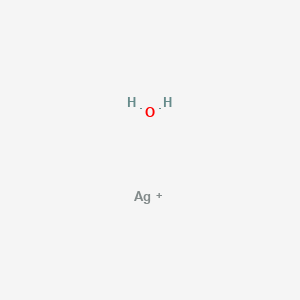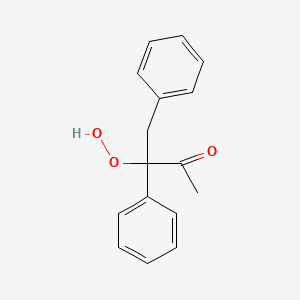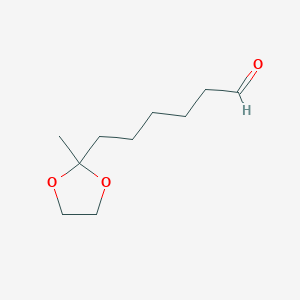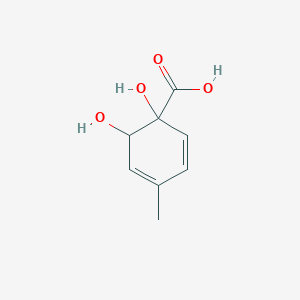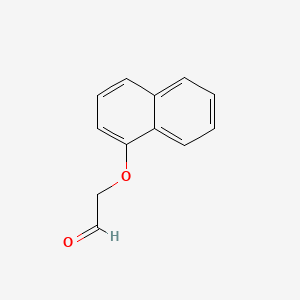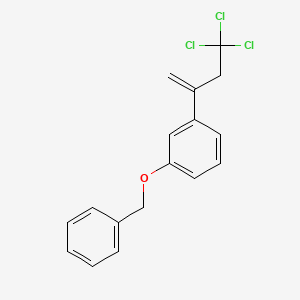
1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene is an organic compound characterized by the presence of a benzyloxy group and a trichlorobut-1-en-2-yl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene typically involves the reaction of a benzyloxy-substituted benzene with a trichlorobut-1-en-2-yl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzyloxy-substituted benzene derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichlorobut-1-en-2-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-substituted benzene carboxylic acids, while reduction can produce partially or fully dechlorinated derivatives.
Applications De Recherche Scientifique
1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene involves its interaction with molecular targets, such as enzymes or receptors, through binding or covalent modification. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene: The parent compound.
1-(Benzyloxy)-3-(4,4-dichlorobut-1-en-2-yl)benzene: A similar compound with one less chlorine atom.
1-(Benzyloxy)-3-(4,4,4-trifluorobut-1-en-2-yl)benzene: A fluorinated analog.
Uniqueness
This compound is unique due to the presence of three chlorine atoms on the butenyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The trichlorobut-1-en-2-yl group can influence the compound’s physical properties, such as solubility and stability, making it suitable for specific research and industrial purposes.
Propriétés
Numéro CAS |
60795-32-6 |
|---|---|
Formule moléculaire |
C17H15Cl3O |
Poids moléculaire |
341.7 g/mol |
Nom IUPAC |
1-phenylmethoxy-3-(4,4,4-trichlorobut-1-en-2-yl)benzene |
InChI |
InChI=1S/C17H15Cl3O/c1-13(11-17(18,19)20)15-8-5-9-16(10-15)21-12-14-6-3-2-4-7-14/h2-10H,1,11-12H2 |
Clé InChI |
USGOGGQAPRZTHB-UHFFFAOYSA-N |
SMILES canonique |
C=C(CC(Cl)(Cl)Cl)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


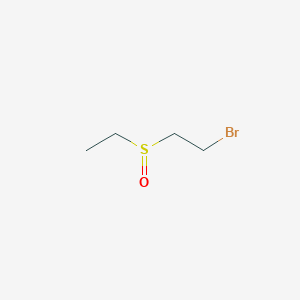
![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613013.png)
